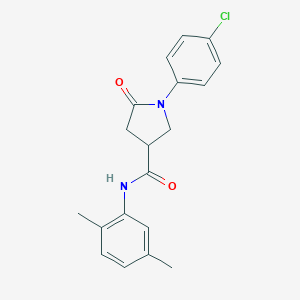![molecular formula C16H18IN3O2 B392194 2-[5-(ETHOXYMETHYL)-4-IMINO-2-METHYL-1,4-DIHYDROPYRIMIDIN-1-YL]-1-(4-IODOPHENYL)ETHAN-1-ONE](/img/structure/B392194.png)
2-[5-(ETHOXYMETHYL)-4-IMINO-2-METHYL-1,4-DIHYDROPYRIMIDIN-1-YL]-1-(4-IODOPHENYL)ETHAN-1-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-(ETHOXYMETHYL)-4-IMINO-2-METHYL-1,4-DIHYDROPYRIMIDIN-1-YL]-1-(4-IODOPHENYL)ETHAN-1-ONE is a complex organic compound that features a pyrimidine ring substituted with ethoxymethyl and imino groups, and an ethanone moiety attached to an iodophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(ETHOXYMETHYL)-4-IMINO-2-METHYL-1,4-DIHYDROPYRIMIDIN-1-YL]-1-(4-IODOPHENYL)ETHAN-1-ONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine ring, followed by the introduction of the ethoxymethyl and imino groups. The final step involves the attachment of the iodophenyl ethanone moiety. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the scalability and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[5-(ETHOXYMETHYL)-4-IMINO-2-METHYL-1,4-DIHYDROPYRIMIDIN-1-YL]-1-(4-IODOPHENYL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
2-[5-(ETHOXYMETHYL)-4-IMINO-2-METHYL-1,4-DIHYDROPYRIMIDIN-1-YL]-1-(4-IODOPHENYL)ETHAN-1-ONE has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[5-(ETHOXYMETHYL)-4-IMINO-2-METHYL-1,4-DIHYDROPYRIMIDIN-1-YL]-1-(4-IODOPHENYL)ETHAN-1-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(5-(methoxymethyl)-4-imino-2-methyl-1(4H)-pyrimidinyl)-1-(4-iodophenyl)ethanone
- 2-(5-(ethoxymethyl)-4-imino-2-methyl-1(4H)-pyrimidinyl)-1-(4-bromophenyl)ethanone
Uniqueness
Compared to similar compounds, 2-[5-(ETHOXYMETHYL)-4-IMINO-2-METHYL-1,4-DIHYDROPYRIMIDIN-1-YL]-1-(4-IODOPHENYL)ETHAN-1-ONE is unique due to the presence of the ethoxymethyl group and the iodophenyl moiety
Eigenschaften
Molekularformel |
C16H18IN3O2 |
|---|---|
Molekulargewicht |
411.24g/mol |
IUPAC-Name |
2-[5-(ethoxymethyl)-4-imino-2-methylpyrimidin-1-yl]-1-(4-iodophenyl)ethanone |
InChI |
InChI=1S/C16H18IN3O2/c1-3-22-10-13-8-20(11(2)19-16(13)18)9-15(21)12-4-6-14(17)7-5-12/h4-8,18H,3,9-10H2,1-2H3 |
InChI-Schlüssel |
SOSGCJPBOWKXPJ-UHFFFAOYSA-N |
SMILES |
CCOCC1=CN(C(=NC1=N)C)CC(=O)C2=CC=C(C=C2)I |
Kanonische SMILES |
CCOCC1=CN(C(=NC1=N)C)CC(=O)C2=CC=C(C=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({5-[1,3-Bis(4-methylphenyl)-2-imidazolidinyl]-2-furyl}sulfanyl)-6-nitro-1,3-benzothiazole](/img/structure/B392111.png)
![4-tert-butyl-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B392112.png)
![(5E)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxoimidazolidin-4-one](/img/structure/B392113.png)
![N-{2-[4-(2-BROMOBENZOYL)PIPERAZIN-1-YL]ETHYL}-N'-(4-ETHYLPHENYL)ETHANEDIAMIDE](/img/structure/B392114.png)
![2-(4-ethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B392116.png)

![2-(4-Bromophenyl)-2-oxoethyl {[2-(1-naphthylamino)-2-oxoethyl]sulfanyl}acetate](/img/structure/B392119.png)
![N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-1-naphthamide](/img/structure/B392120.png)

![1-BENZOYL-3-[(METHYLSULFANYL)METHOXY]-2-(3-NITROPHENYL)IMIDAZOLIDIN-4-ONE](/img/structure/B392123.png)
![5-Isopropyl-5-methyl-2-phenyl-[1,2,4]triazolidine-3-thione](/img/structure/B392126.png)
![2-[4-(octyloxy)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B392130.png)


